1-メチルピペリジン-2,6-ジオン

概要

説明

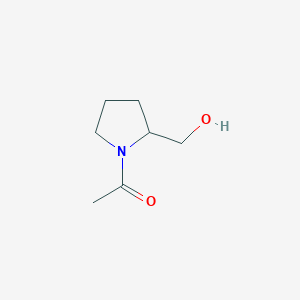

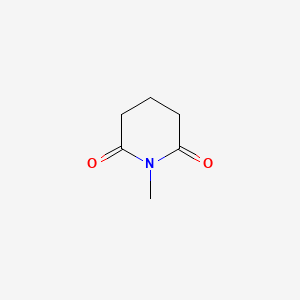

1-Methylpiperidine-2,6-dione is a heterocyclic organic compound . It is commonly used in chemical research for its ability to act as a reagent in various chemical reactions.

Synthesis Analysis

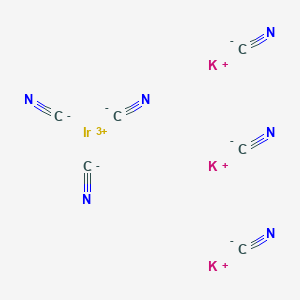

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported . This method involves Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

The molecular formula of 1-Methylpiperidine-2,6-dione is C6H9NO2 . The InChI code is 1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 .Physical And Chemical Properties Analysis

1-Methylpiperidine-2,6-dione has a molecular weight of 127.14 . It is stored in a sealed, dry environment at room temperature . It can exist in either a liquid or solid form .科学的研究の応用

生物活性ピペリジン誘導体の合成

1-メチルピペリジン-2,6-ジオンは、生物活性ピペリジン誘導体の合成における重要な中間体として機能します。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品に存在するため、製薬業界において極めて重要です 。ピペリジン構造の多様性により、幅広い治療薬を開発することができます。

潜在的な薬物の開発

ピペリジン部分は、多くの潜在的な薬物に共通して見られる特徴です。1-メチルピペリジン-2,6-ジオンに関する研究は、新しい薬理学的に活性な化合物の発見と生物学的評価につながる可能性があります。 その構造的多様性により、創薬における役割は重要です .

高度な有機合成技術

1-メチルピペリジン-2,6-ジオンは、マイケル付加や分子内求核置換反応などの高度な有機合成技術で使用されています。 これらの方法は、高い精度と効率で複雑な分子を構築するために不可欠です .

Safety and Hazards

将来の方向性

Piperidine-2,6-diones, including 1-Methylpiperidine-2,6-dione, are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are especially important in the design of PROTAC drugs . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

作用機序

Target of Action

The primary target of 1-Methylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in gene expression and regulation .

Mode of Action

1-Methylpiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein .

Biochemical Pathways

The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF protein expression can have significant downstream effects, particularly in the treatment of blood disorders like sickle cell disease and β-thalassemia .

Pharmacokinetics

The ADME properties of 1-Methylpiperidine-2,6-dione are as follows :

These properties impact the bioavailability of the compound, which is further influenced by its solubility. The compound is very soluble in water (61.8 mg/ml at 20°C) .

Result of Action

The molecular and cellular effects of 1-Methylpiperidine-2,6-dione’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can ameliorate symptoms in patients with sickle cell disease and β-thalassemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methylpiperidine-2,6-dione. It is known that the compound should be stored in a dry room at normal temperature for optimal stability .

特性

IUPAC Name |

1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOLIKWIVQHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119499-71-7 | |

| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073449 | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25077-25-2 | |

| Record name | N-Methylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)